Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H21ClN4O5S3 and its molecular weight is 541.05. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate It is suggested that this compound could be used as an intermediate to synthesize thrombopoietin .
Mode of Action
The specific mode of action of This compound It is known that the compound interacts with its targets, leading to changes that contribute to its overall effect .
Biochemical Pathways
The biochemical pathways affected by This compound It is suggested that the compound may have a role in the synthesis of thrombopoietin , which is involved in the regulation of platelet production in the body.
Result of Action
The molecular and cellular effects of the action of This compound It is suggested that the compound may play a role in the synthesis of thrombopoietin , which could potentially affect platelet production.
Biochemical Analysis
Biochemical Properties
Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby blocking the biosynthesis of essential bacterial lipids . Additionally, it interacts with proteins involved in cell signaling pathways, potentially altering their function and leading to antimicrobial and anticancer effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by affecting key signaling pathways . In microbial cells, it disrupts essential metabolic processes, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and thereby disrupting critical biochemical pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired therapeutic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the exertion of its biochemical effects .
Properties
IUPAC Name |
ethyl 4-[4-[[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O5S3/c1-2-31-21(28)25-9-11-26(12-10-25)34(29,30)15-5-3-14(4-6-15)19(27)24-20-23-16(13-32-20)17-7-8-18(22)33-17/h3-8,13H,2,9-12H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFVNAROOJULHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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